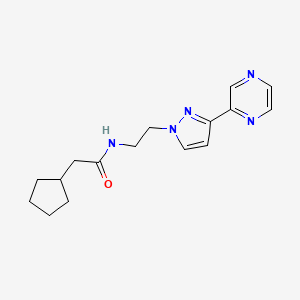
2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases.
Mécanisme D'action
The mechanism of action of 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves the inhibition of the adenosine A2A receptor. Adenosine is a signaling molecule that is released by cells under stress or inflammation. Adenosine binds to the A2A receptor on immune cells, which in turn suppresses the immune response. This compound blocks the A2A receptor, which in turn promotes the activation of T cells and natural killer cells, leading to an enhanced anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the adenosine A2A receptor with high selectivity and potency. In vivo studies have shown that this compound enhances the anti-tumor immune response and reduces inflammation in animal models of cancer and autoimmune diseases. This compound has also been shown to have good pharmacokinetic properties, with a half-life of around 5 hours in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide for lab experiments is its high selectivity and potency for the adenosine A2A receptor. This makes it an ideal tool for studying the role of the A2A receptor in cancer, inflammation, and autoimmune diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide research. One direction is to explore the potential of this compound in combination with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Another direction is to investigate the role of the adenosine A2A receptor in other diseases, such as neurodegenerative diseases or cardiovascular diseases. Finally, there is a need for the development of more potent and selective A2A receptor inhibitors that can be used in clinical settings.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of cyclopentanone with ethyl 2-bromoacetate to obtain the corresponding ester. The ester is then converted to the amide by reacting it with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine. The final step involves the cyclization of the amide to obtain this compound. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
2-cyclopentyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has shown potential therapeutic applications in the treatment of cancer, inflammation, and autoimmune diseases. In cancer, this compound has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor on immune cells, which in turn promotes the activation of T cells and natural killer cells. In inflammation and autoimmune diseases, this compound has been shown to reduce inflammation by blocking the adenosine A2A receptor on immune cells, which in turn reduces the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(11-13-3-1-2-4-13)19-8-10-21-9-5-14(20-21)15-12-17-6-7-18-15/h5-7,9,12-13H,1-4,8,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQYYVHAHNFBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


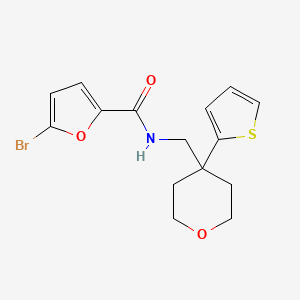
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2857645.png)

![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2857647.png)
![2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2857648.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)

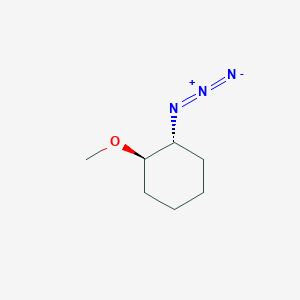
![1-[2-(3-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2857655.png)
![1-Methyl-3-(oxan-4-yl)-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2857656.png)
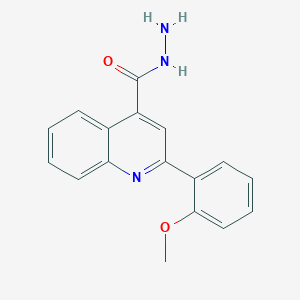
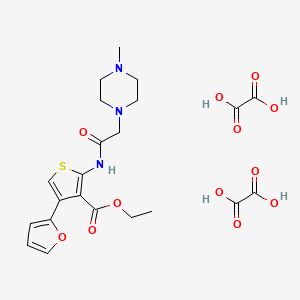
![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)